

Technical Support Center: Degradation Pathways of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-Fluoro-2-methyl-4-(trifluoromethyl)benzoic acid

CAS No.: 1070761-76-0

Cat. No.: B1526597

[Get Quote](#)

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of fluorinated benzoic acids (FBAs). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to support your experimental success. We will explore the nuances of microbial, photochemical, and chemical degradation methods, moving beyond simple protocols to explain the underlying scientific principles and help you navigate common challenges.

Section 1: Foundational Concepts in FBA Degradation

Fluorinated benzoic acids are a class of compounds known for their stability, which is largely due to the high strength of the carbon-fluorine (C-F) bond.^[1] This stability makes them persistent in the environment but also valuable scaffolds in pharmaceuticals and agrochemicals.^{[1][2]} Understanding their degradation is crucial for both environmental remediation and metabolism studies. Degradation typically involves one of two key initial steps: breaking the C-F bond (defluorination) or opening the aromatic ring. The specific pathway is

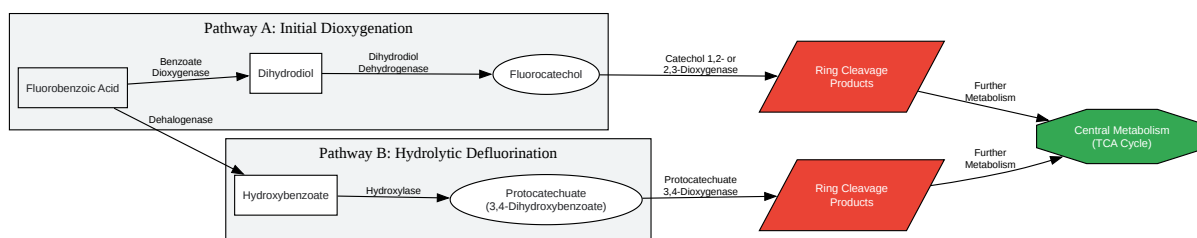
highly dependent on the degradation method employed and the position of the fluorine substituent(s).

Section 2: Microbial Degradation of Fluorinated Benzoic Acids

The use of microorganisms to break down FBAs is a cost-effective and environmentally friendly approach. Bacteria, in particular, have evolved diverse enzymatic machinery to tackle these challenging compounds. Strains from genera such as *Pseudomonas*, *Alcaligenes*, and *Aureobacterium* have been shown to utilize FBAs as their sole source of carbon and energy.[3]

Core Microbial Degradation Pathways

Microbial degradation of FBAs generally proceeds through one of two main initial lines of attack, as illustrated below.



[Click to download full resolution via product page](#)

Caption: Major microbial degradation routes for fluorinated benzoic acids.

Troubleshooting Guide: Microbial Degradation Experiments

Issue	Potential Cause(s)	Troubleshooting Steps
<p>No degradation of the FBA is observed.</p>	<p>1. Toxicity of the FBA or its intermediates: High concentrations of the FBA or accumulation of toxic intermediates like fluorocatechol can inhibit microbial growth.[1] 2. Lack of necessary enzymes: The microbial strain may not have the genetic machinery to degrade the specific FBA isomer. 3. Sub-optimal culture conditions: pH, temperature, aeration, or nutrient limitations can hinder microbial activity.[4] 4. Acclimation period is too short: Microorganisms may require a period of adaptation to induce the necessary degradative enzymes.[5]</p>	<p>1. Start with a lower concentration of the FBA and monitor for the accumulation of intermediates using HPLC or GC-MS. 2. Verify the known degradation capabilities of your strain from literature. Consider using a pre-induced culture grown on a similar, non-fluorinated analogue (e.g., benzoate).[5][6] 3. Optimize culture conditions. Maintain pH between 6.5-7.5 for most bacterial degraders. Ensure adequate oxygen supply for aerobic pathways. 4. Extend the incubation period. Monitor both FBA concentration and microbial growth (e.g., optical density) over time.</p>
<p>Degradation starts but then stops.</p>	<p>1. Accumulation of toxic dead-end metabolites: Some pathways can lead to the formation of inhibitory products, such as 2-fluoro-cis,cis-muconic acid from 2- and 3-fluorobenzoate, which cannot be further metabolized by the organism.[5][6] 2. Depletion of essential co-factors or nutrients. 3. Significant pH drop: The release of fluoride ions can lead to the formation of</p>	<p>1. Analyze the culture supernatant for the buildup of potential dead-end products. LC-MS/MS is a powerful tool for identifying these intermediates. 2. Replenish the growth medium or use a fed-batch culture system. 3. Monitor and buffer the pH of the culture medium throughout the experiment.</p>

hydrofluoric acid, lowering the pH of the medium.

Inconsistent degradation rates between replicates.	1. Inoculum variability: Differences in the age, density, or metabolic state of the starting culture. 2. Heterogeneity in culture conditions: Uneven aeration or temperature distribution in the incubator.	1. Standardize your inoculum preparation. Use a culture in the mid-exponential growth phase and ensure a consistent starting cell density. 2. Ensure uniform mixing and temperature in all culture vessels.
--	---	---

Frequently Asked Questions (FAQs): Microbial Degradation

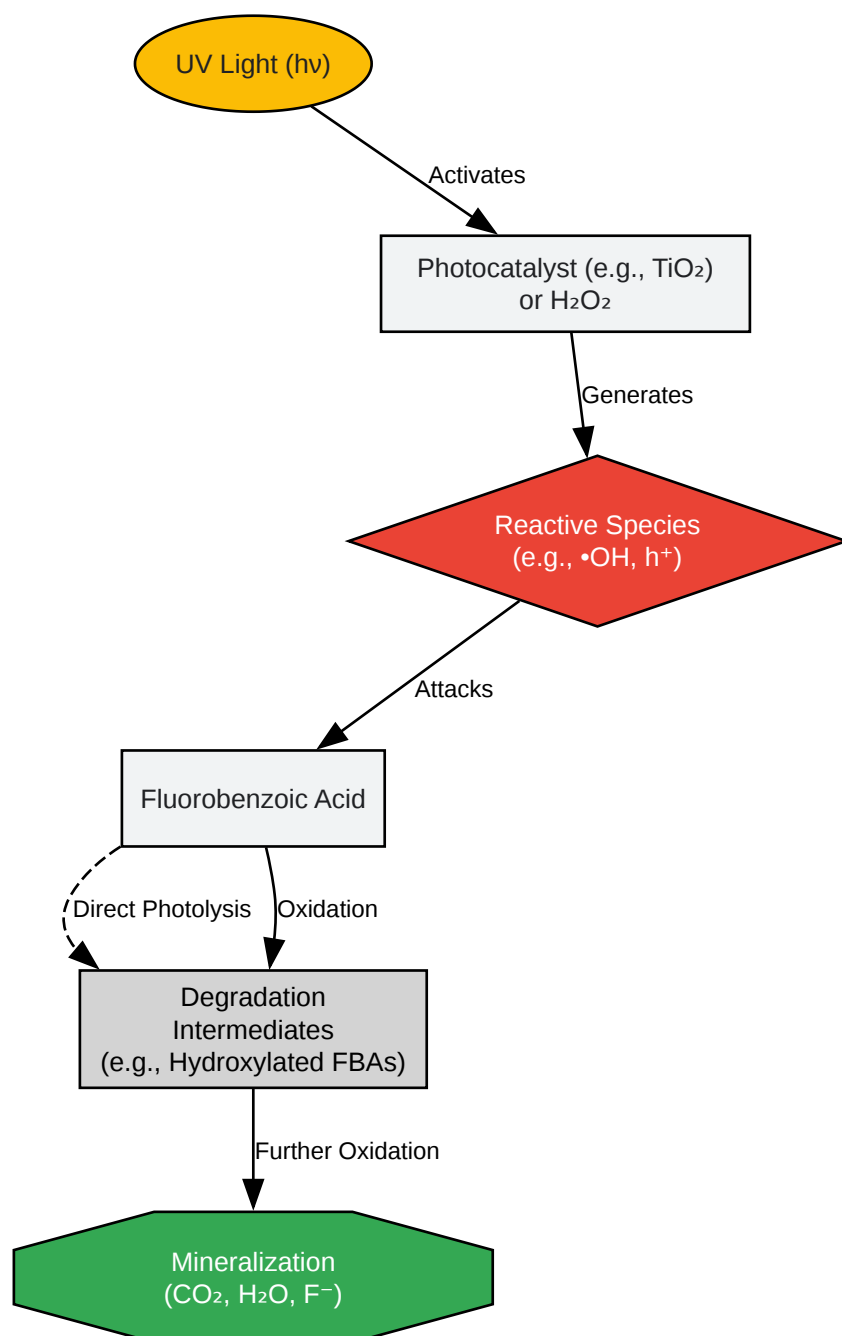
- Q1: Which FBA isomer is typically easiest to degrade?
 - A1: Generally, 4-fluorobenzoate is more readily degraded by a wider range of microorganisms compared to the 2- and 3-isomers.[5][6] The position of the fluorine atom significantly impacts the accessibility of the aromatic ring to enzymatic attack.
- Q2: How can I confirm that the observed degradation is biotic and not due to abiotic factors?
 - A2: Always run a sterile control experiment. This involves preparing an identical setup with the FBA and culture medium but without the microorganisms (or with autoclaved/killed microorganisms). If the FBA concentration decreases only in the presence of live microbes, the degradation is biotic.
- Q3: What is "lethal synthesis" in the context of FBA degradation?
 - A3: Lethal synthesis occurs when an organism metabolizes a fluorinated compound into a toxic product that inhibits essential enzymes.[7] For example, the conversion of a fluorinated substrate into fluoroacetate, which can then be converted to fluorocitrate, a potent inhibitor of the TCA cycle.

Section 3: Photochemical Degradation of Fluorinated Benzoic Acids

Photochemical methods, particularly advanced oxidation processes (AOPs), are powerful techniques for degrading recalcitrant compounds like FBAs. These methods typically involve the generation of highly reactive species, such as hydroxyl radicals ($\bullet\text{OH}$), which can non-selectively attack the aromatic ring.

Core Photochemical Degradation Mechanisms

- **UV Photolysis:** Direct cleavage of chemical bonds by high-energy UV light. While the C-F bond is very strong, UV photolysis, especially at shorter wavelengths (e.g., 185 nm), can induce degradation.[\[8\]](#)
- **UV/H₂O₂:** The combination of UV light and hydrogen peroxide generates hydroxyl radicals, which are potent oxidizing agents.
- **Photocatalysis (e.g., TiO₂):** A semiconductor catalyst like titanium dioxide (TiO₂) absorbs UV light, generating an electron-hole pair. The hole can then react with water to produce hydroxyl radicals, which subsequently degrade the FBA.[\[9\]](#)



[Click to download full resolution via product page](#)

Caption: General workflow for photochemical degradation of FBAs.

Troubleshooting Guide: Photochemical Degradation Experiments

Issue	Potential Cause(s)	Troubleshooting Steps
Low degradation efficiency.	<p>1. Incorrect pH: The pH of the solution affects the surface charge of the photocatalyst and the generation of hydroxyl radicals.[8][9] 2. Catalyst poisoning or fouling: Intermediates or other substances in the sample matrix can adsorb to the catalyst surface, blocking active sites. 3. Light scattering or insufficient light penetration: High catalyst loading or high turbidity of the sample can prevent light from reaching the catalyst. 4. Radical scavenging: Other compounds in the water matrix (e.g., carbonate, bicarbonate, natural organic matter) can consume hydroxyl radicals, reducing the efficiency of FBA degradation.</p>	<p>1. Optimize the pH of your solution. For TiO₂-based photocatalysis, acidic conditions (pH 3-4) are often favorable.[9] 2. Wash the catalyst after each use. Consider a pre-treatment step if the sample matrix is complex. 3. Determine the optimal catalyst loading for your reactor geometry. Ensure the solution is well-mixed. 4. Use purified water for initial experiments to establish a baseline. If working with complex matrices, be aware of potential scavenging effects.</p>
Difficulty in separating the photocatalyst after the experiment.	<p>1. Small particle size of the catalyst: Nanoparticulate catalysts like TiO₂ can form stable suspensions.</p>	<p>1. Use a catalyst immobilized on a support material. 2. Allow the suspension to settle and then decant the supernatant. 3. Use centrifugation or microfiltration to separate the catalyst particles.</p>
Degradation occurs in the dark control.	<p>1. Adsorption of FBA onto the catalyst surface.</p>	<p>1. This is not necessarily a problem, but it needs to be accounted for. Before starting the photoreaction, stir the FBA solution with the catalyst in the</p>

dark for a period (e.g., 30-60 minutes) to reach adsorption-desorption equilibrium. Take a sample at the end of this period as your true "time zero" for the photochemical reaction.

Frequently Asked Questions (FAQs): Photochemical Degradation

- Q1: What is the role of oxygen in photocatalytic degradation?
 - A1: In many photocatalytic systems, dissolved oxygen acts as an electron scavenger, preventing the recombination of the electron-hole pair on the catalyst surface. This enhances the overall quantum efficiency of the process.
- Q2: Can I use a regular lamp for my photocatalysis experiment?
 - A2: It depends on the catalyst. Most common photocatalysts, like TiO₂, require UV light (typically < 387 nm) for activation. You will need a lamp that emits in the appropriate wavelength range.
- Q3: How do I measure the degradation of the FBA and the formation of fluoride?
 - A3: The concentration of the parent FBA is typically monitored using HPLC. The release of fluoride ions into the solution, which indicates the cleavage of the C-F bond, can be measured using an ion-selective electrode or ion chromatography.

Section 4: Chemical Degradation: Fenton and Ozonation

Chemical oxidation methods provide alternative routes for FBA degradation, often characterized by rapid reaction rates.

- Fenton Reaction: This process uses ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂), producing hydroxyl radicals.^[10] The efficiency of the classic

Fenton reaction is highest at acidic pH (around 3-4). The photo-Fenton process, which incorporates UV light, can enhance the reaction rate by photoreducing Fe^{3+} back to Fe^{2+} .^[11]

- Ozonation: Ozone (O_3) is a strong oxidant that can degrade FBAs, although its direct reaction with the aromatic ring can be slow. Ozonation is often combined with H_2O_2 or UV light to generate hydroxyl radicals, leading to a more efficient degradation process.^{[12][13]}

Troubleshooting Guide: Chemical Degradation

Experiments

Issue	Potential Cause(s)	Troubleshooting Steps
Fenton reaction is slow or stops prematurely.	<ol style="list-style-type: none">1. Sub-optimal pH: The reaction is highly pH-dependent. At $\text{pH} > 4$, iron precipitates as ferric hydroxide, removing the catalyst from the solution.2. Incorrect $\text{Fe}^{2+}:\text{H}_2\text{O}_2$ ratio: An excess of either reagent can be detrimental. Excess H_2O_2 can scavenge hydroxyl radicals, and excess Fe^{2+} can be consumed in side reactions.3. Formation of stable iron-FBA complexes.	<ol style="list-style-type: none">1. Adjust the initial pH of the solution to the optimal range (typically 2.8-3.5) using a non-scavenging acid like sulfuric acid.2. Empirically determine the optimal molar ratio of Fe^{2+} to H_2O_2 for your system. Start with ratios commonly cited in the literature (e.g., 1:5 to 1:10).3. Analyze for potential complex formation, although this is less common for simple FBAs.
Low efficiency in ozonation.	<ol style="list-style-type: none">1. Low ozone mass transfer: Inefficient diffusion of ozone gas into the liquid phase.2. Presence of radical scavengers: As with other AOPs, compounds like bicarbonate can inhibit radical-mediated degradation.	<ol style="list-style-type: none">1. Use a fine bubble diffuser and ensure vigorous mixing to maximize the gas-liquid interface.2. Be aware of the water matrix composition. Consider adjusting the pH, as this can influence the decomposition of ozone into hydroxyl radicals.

Frequently Asked Questions (FAQs): Chemical Degradation

- Q1: What are the main drawbacks of the Fenton process?
 - A1: The main drawbacks are the narrow effective pH range (acidic conditions) and the production of iron sludge (ferric hydroxide), which requires disposal.[11]
- Q2: Is the Fenton reaction effective for highly fluorinated compounds?
 - A2: While the Fenton reaction can degrade many organic pollutants, its effectiveness against highly fluorinated compounds like perfluorooctanoic acid (PFOA) can be limited, as hydroxyl radicals alone may not efficiently break the C-F bonds.[11][14] However, it can be effective for monofluorinated benzoic acids.
- Q3: How can I optimize my ozonation process?
 - A3: Optimization can be achieved by adjusting the ozone dosage, pH, and contact time. [13][15] Combining ozone with H₂O₂ or UV light (peroxone and O₃/UV processes) can significantly enhance the generation of hydroxyl radicals and improve degradation efficiency.[12]

Section 5: Experimental Protocols & Analytical Methods

Protocol 1: General Procedure for a Microbial Degradation Assay

- Culture Preparation: Grow the selected bacterial strain in a suitable nutrient-rich medium until it reaches the mid-exponential phase.
- Inoculation: Harvest the cells by centrifugation, wash them with a sterile mineral salts medium (MSM) to remove residual growth medium, and resuspend them in fresh MSM to a specific optical density (e.g., OD₆₀₀ = 1.0).
- Degradation Experiment: Add the FBA stock solution to the cell suspension to achieve the desired final concentration. Also, prepare a sterile control (MSM + FBA, no cells).

- Incubation: Incubate the cultures under appropriate conditions (e.g., 30°C, 150 rpm shaking).
- Sampling: At regular time intervals, withdraw aliquots from each flask.
- Sample Preparation & Analysis: Centrifuge the samples to pellet the cells. Analyze the supernatant for the remaining FBA concentration using HPLC and for fluoride ion concentration using an ion-selective electrode.

Protocol 2: General Procedure for a Photocatalytic Degradation Assay

- Reaction Setup: In a quartz reactor vessel, add the FBA solution and the photocatalyst (e.g., TiO₂ at a loading of 0.5 g/L).
- Equilibration: Stir the suspension in the dark for 30-60 minutes to allow for adsorption-desorption equilibrium. Take a "time zero" sample.
- Initiation: Turn on the UV lamp and start a timer. Ensure the solution is continuously mixed.
- Sampling: At set time points, withdraw samples.
- Sample Preparation & Analysis: Immediately filter the sample through a 0.22 µm syringe filter to remove the catalyst particles. Analyze the filtrate for the parent FBA concentration by HPLC.

Analytical Troubleshooting: HPLC & GC-MS

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for analyzing FBAs and their degradation products.

- Common HPLC Issues:
 - Peak Tailing: Often caused by interactions between the acidic carboxyl group of the FBA and the silica support of the column. Using a buffered mobile phase (e.g., with phosphate or acetate) at a pH that ensures the FBA is in its ionized form can significantly improve peak shape.

- Co-elution of Intermediates: Degradation can produce numerous hydroxylated and ring-opened products with similar polarities. A gradient elution method, where the mobile phase composition is changed over time, is often necessary to achieve adequate separation.
- Matrix Effects: When analyzing samples from complex media (e.g., wastewater, soil extracts), other compounds can interfere with the analysis. A solid-phase extraction (SPE) step can be used to clean up the sample and concentrate the analytes before HPLC analysis.[\[16\]](#)
- Common GC-MS Issues:
 - Poor Volatility: Benzoic acids are not sufficiently volatile for direct GC analysis. A derivatization step, such as esterification to form the more volatile methyl ester, is required before injection.[\[16\]](#)[\[17\]](#)
 - Thermal Degradation: Some degradation intermediates may be thermally unstable and can decompose in the hot GC injection port. Optimizing the injector temperature is crucial.

References

- Schluter, A., et al. (1990). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. PubMed. Available at: [\[Link\]](#)
- Schreiber, A., et al. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. PMC - NIH. Available at: [\[Link\]](#)
- Schreiber, A., et al. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. PubMed. Available at: [\[Link\]](#)
- Eawag-BBD. (n.d.). 3-Fluorobenzoate Degradation Pathway. Eawag-BBD. Available at: [\[Link\]](#)
- ResearchGate. (n.d.). Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination. ResearchGate. Available at: [\[Link\]](#)
- Olatunde, O. O., et al. (2020). Resistance of perfluorooctanoic acid to degradation by the microbially driven Fenton reaction. FEMS Microbiology Letters, Oxford Academic. Available

at: [\[Link\]](#)

- Schlesinger, O. M., et al. (2022). Destruction of per/poly-fluorinated alkyl substances by magnetite nanoparticle-catalyzed UV-Fenton reaction. RSC Publishing. Available at: [\[Link\]](#)
- Creaser, C. S., et al. (2002). Biodegradation Studies of 4-Fluorobenzoic Acid and 4-Fluorocinnamic Acid: an Evaluation of Membrane Inlet Mass Spectrometry as an Alternative to High Performance Liquid Chromatography and Ion Chromatography. ResearchGate. Available at: [\[Link\]](#)
- Miller, S. M., et al. (2021). Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. PMC - NIH. Available at: [\[Link\]](#)
- Schreiber, A., et al. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. ASM Journals. Available at: [\[Link\]](#)
- Environmental Science: Advances (RSC Publishing). (n.d.). Degradation of per- and polyfluoroalkyl substances (PFASs) by Fenton reactions. RSC Publishing. Available at: [\[Link\]](#)
- Schluter, A., et al. (1990). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. ASM Journals. Available at: [\[Link\]](#)
- The Innovation. (n.d.). Degradation breakthrough of stabilized compounds with C-F bonds. The Innovation. Available at: [\[Link\]](#)
- OUCI. (n.d.). Degradation of halogenated aromatic compounds. OUCI. Available at: [\[Link\]](#)
- From persistence to progress: assessing per- and polyfluoroalkyl substances (PFAS) environmental impact and advances in photo-assisted fenton chemistry for remediation. Frontiers. Available at: [\[Link\]](#)
- Tang, H., et al. (2012). Efficient degradation of perfluorooctanoic acid by UV-Fenton process. ResearchGate. Available at: [\[Link\]](#)
- Wang, Y., et al. (2020). Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances. PMC - NIH. Available at: [\[Link\]](#)

- Codruța, P. M., et al. (2021). Bacterial Biodegradation of Perfluorooctanoic Acid (PFOA) and Perfluorosulfonic Acid (PFOS) Using Pure Pseudomonas Strains. MDPI. Available at: [\[Link\]](#)
- Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (n.d.). Unknown Source.
- Explain the Difference between Biotic and Abiotic Degradation of Pollutants. Learn. Available at: [\[Link\]](#)
- ResearchGate. (n.d.). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [\[Link\]](#)
- Ferreira de Oliveira, J., et al. (2023). Optimization of Organic Content Removal from Aqueous Solutions by Fenton-Ozonation. Unknown Source. Available at: [\[Link\]](#)
- Wang, Y., et al. (2023). Research Updates on the Mechanism and Influencing Factors of the Photocatalytic Degradation of Perfluorooctanoic Acid (PFOA) in Water Environments. MDPI. Available at: [\[Link\]](#)
- Gaza, S., et al. (2015). Biodegradation of chloro- and bromobenzoic acids: effect of milieu conditions and microbial community analysis. PubMed. Available at: [\[Link\]](#)
- Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PMC - PubMed Central. Available at: [\[Link\]](#)
- Research Updates on the Mechanism and Influencing Factors of the Photocatalytic Degradation of Perfluorooctanoic Acid (PFOA) in Water Environments. ResearchGate. Available at: [\[Link\]](#)
- Degradation of benzoate and chlorinated benzoates under denitrifying... ResearchGate. Available at: [\[Link\]](#)
- Optimizing treatment of benzoic acid by ozone process with recyclable catalyst of magnetism. ResearchGate. Available at: [\[Link\]](#)
- Neumann, B., et al. (2012). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry.

PubMed. Available at: [\[Link\]](#)

- Bacterial Degradation of Aromatic Compounds. MDPI. Available at: [\[Link\]](#)
- Vlase, L., et al. (2022). Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid. MDPI. Available at: [\[Link\]](#)
- Mackova, M., et al. (2009). Influence of Root Exudates on the Bacterial Degradation of Chlorobenzoic Acids. PMC. Available at: [\[Link\]](#)
- Optimizing Ozone Disinfection in Water Reuse: Controlling Bromate Formation and Enhancing Trace Organic Contaminant Oxidation. PMC - PubMed Central. Available at: [\[Link\]](#)
- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [\[Link\]](#)
- Optimization of Fluorometric Assay for Ozone in Solution. SciSpace. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. 3-Fluorobenzoate Degradation Pathway [eawag-bbd.ethz.ch]
2. benchchem.com [benchchem.com]
3. Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
4. Biodegradation of chloro- and bromobenzoic acids: effect of milieu conditions and microbial community analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
5. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 7. journals.asm.org [journals.asm.org]
- 8. Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 9. mdpi.com [mdpi.com]
- 10. Degradation of per- and polyfluoroalkyl substances (PFASs) by Fenton reactions - Environmental Science: Advances (RSC Publishing) [pubs.rsc.org]
- 11. Frontiers | From persistence to progress: assessing per- and polyfluoroalkyl substances (PFAS) environmental impact and advances in photo-assisted fenton chemistry for remediation [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Optimizing Ozone Disinfection in Water Reuse: Controlling Bromate Formation and Enhancing Trace Organic Contaminant Oxidation - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 16. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid [mdpi.com]
- To cite this document: BenchChem. [Technical Support Center: Degradation Pathways of Fluorinated Benzoic Acids]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1526597/docs#technical-support-center-degradation-pathways-of-fluorinated-benzoic-acids>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)